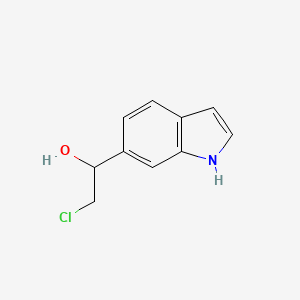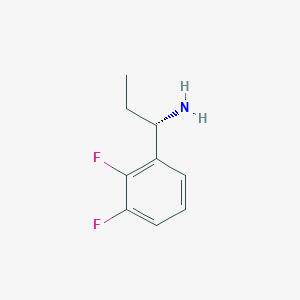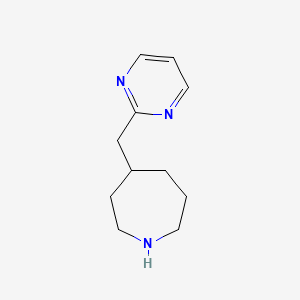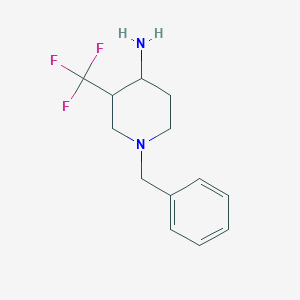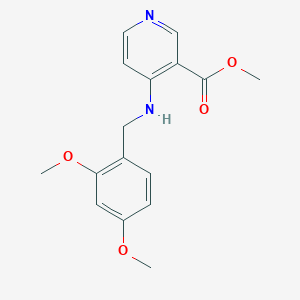
(4-Amino-3-ethynylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-ethynylphenyl)methanol involves several organic reactions. One common method includes the use of Appel Reaction, Buchwald-Hartwig C-N Bond and C-O Bond Formation Reactions, and Cadiot-Chodkiewicz Coupling . These reactions typically require specific reagents and conditions such as palladium catalysts, bases, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
化学反応の分析
Types of Reactions
(4-Amino-3-ethynylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane or Jones reagent.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like piperazine.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Piperazine in anhydrous conditions with a suitable solvent like acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanols and their derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
(4-Amino-3-ethynylphenyl)methanol is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: Research on potential therapeutic agents and drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Amino-3-ethynylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes . The exact molecular targets and pathways depend on the specific application and context of the research .
類似化合物との比較
Similar Compounds
(4-Amino-3-ethynylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
(4-Amino-3-ethynylphenyl)propane: Contains a propane group, offering different chemical properties.
(4-Amino-3-ethynylphenyl)butane: Features a butane group, used in different chemical reactions.
Uniqueness
(4-Amino-3-ethynylphenyl)methanol is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ethynyl and amino groups make it a versatile compound for various synthetic applications .
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(4-amino-3-ethynylphenyl)methanol |
InChI |
InChI=1S/C9H9NO/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5,11H,6,10H2 |
InChIキー |
ATXMNKDHBORUCF-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC(=C1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


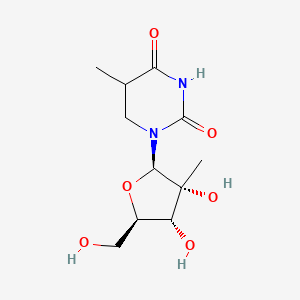
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)
![tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate](/img/structure/B12335408.png)
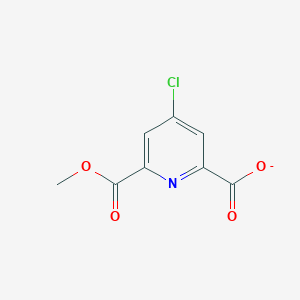
![5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B12335431.png)
![2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B12335434.png)
![N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester](/img/structure/B12335442.png)
